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Abstract
SHO1122147 is a novel, orally active small molecule that has been identified as a potent

mitochondrial uncoupler. Its primary biological target is the inner mitochondrial membrane,

where it functions as a protonophore, disrupting the proton gradient essential for ATP

synthesis. This guide provides a comprehensive overview of the scientific evidence elucidating

the mechanism of action of SHO1122147, including detailed experimental protocols and

quantitative data from key in vitro and in vivo studies. The information presented herein is

intended to support further research and development of SHO1122147 and other mitochondrial

uncouplers for potential therapeutic applications in metabolic diseases such as obesity and

metabolic dysfunction-associated steatohepatitis (MASH).

Introduction: The Role of Mitochondrial Uncoupling
in Metabolic Disease
Mitochondria are central to cellular energy metabolism, primarily through the process of

oxidative phosphorylation. The electron transport chain (ETC) pumps protons from the

mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. This

proton-motive force drives the synthesis of ATP by ATP synthase. Mitochondrial uncoupling is a

process that dissipates this proton gradient, causing the energy to be released as heat rather

than being used for ATP synthesis. This leads to an increase in the oxygen consumption rate
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(OCR) as the ETC works to re-establish the gradient. Mild mitochondrial uncoupling has

emerged as a promising therapeutic strategy for metabolic diseases by increasing energy

expenditure.

SHO1122147 is a member of the[1][2][3]oxadiazolo[3,4-b]pyridin-7-ol chemical series and has

been demonstrated to act as a potent mitochondrial uncoupler.[4][5] This document details the

experimental evidence that substantiates this mechanism of action.

Mechanism of Action: SHO1122147 as a
Protonophore
The primary mechanism of action of SHO1122147 is to act as a proton carrier, shuttling protons

across the inner mitochondrial membrane and thereby uncoupling oxidative phosphorylation.

This action is characteristic of a classical mitochondrial uncoupler.[6] The chemical structure of

SHO1122147 is designed to facilitate this process, possessing a lipophilic character to traverse

the lipid bilayer and an ionizable group to bind and release protons.

The proposed mechanism involves the protonation of SHO1122147 in the acidic

intermembrane space, followed by its diffusion across the inner mitochondrial membrane. In

the more alkaline mitochondrial matrix, the compound deprotonates, releasing the proton and

effectively short-circuiting the proton gradient. This cycle can repeat, leading to a sustained

increase in proton leak and a corresponding increase in oxygen consumption.
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Figure 1: Proposed protonophore mechanism of SHO1122147.

Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of

SHO1122147.

Table 1: In Vitro Activity of SHO1122147
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Parameter Cell Line Value Reference

EC50 (Mitochondrial

Uncoupling)
L6 Myoblasts 3.6 µM [4][5]

Maximum Oxygen

Consumption Rate

(OCR) Increase

L6 Myoblasts 69% [1][2]

Table 2: In Vivo Pharmacokinetics of SHO1122147 in
Mice

Parameter Dosing Value Reference

Cmax
10 mg/kg (oral

gavage)
35 µM [7]

Half-life (t1/2)
10 mg/kg (oral

gavage)
2 hours [7]

Adverse Effects Up to 1000 mg/kg None Observed [7]

Table 3: In Vivo Efficacy of SHO1122147 in a Mouse
Model of MASH

Parameter Treatment Group Outcome Reference

Body Weight
SHO1122147 (200

mg/kg/day)
Decreased [7]

Liver Triglyceride

Levels

SHO1122147 (200

mg/kg/day)
Decreased [7]

Body Temperature
SHO1122147 (200

mg/kg/day)
No Change [7]

MASH Activity Score SHO1122147 Decreased [4][5]

Alanine

Aminotransferase

(ALT)

SHO1122147 Significantly Improved [4][5]
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Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Cell Culture of L6 Myoblasts
Rat L6 myoblasts are a well-established cell line for studying skeletal muscle metabolism.

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 4500 mg/L glucose.[1]

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Subculturing:

Remove and discard the culture medium.

Briefly rinse the cell layer with phosphate-buffered saline (PBS) without calcium and

magnesium.

Add Trypsin-EDTA solution and incubate until cells detach.

Neutralize trypsin with complete growth medium and aspirate the cells by gentle pipetting.

Add appropriate aliquots of the cell suspension to new culture vessels.[1]

Measurement of Oxygen Consumption Rate (OCR)
The Seahorse XF24 Extracellular Flux Analyzer is used to measure cellular respiration in real-

time.

Cell Plating: L6 myoblasts are seeded in a Seahorse XF24 cell culture microplate.

Assay Medium: Prior to the assay, the growth medium is replaced with a low-buffered assay

medium.

Mitochondrial Stress Test: A sequential injection of mitochondrial inhibitors is used to

determine key parameters of mitochondrial function.
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Oligomycin (1 µM): Inhibits ATP synthase, revealing the OCR linked to ATP production.

SHO1122147 (10 µM) or BAM15 (1.1 µM): Injected to measure the uncoupling effect.

Antimycin A (10 µM) and Rotenone (1 µM): Inhibit Complex III and I of the ETC,

respectively, to shut down mitochondrial respiration and measure non-mitochondrial

oxygen consumption.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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